molecular formula C6H3Cl2N3O2 B1650715 Benzenediazonium, 4-chloro-2-nitro-, chloride CAS No. 119-09-5

Benzenediazonium, 4-chloro-2-nitro-, chloride

Cat. No. B1650715
Key on ui cas rn: 119-09-5
M. Wt: 220.01 g/mol
InChI Key: AJDPAYNGRJNIDB-UHFFFAOYSA-M
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Patent
US06800676B2

Procedure details

To a 500 mL three-necked flask fitted with a mechanical stirrer are added 134.2 g of concentrated hydrochloric acid and 60 g of 4-chloro-2-nitroaniline. After heating to 65° C., 106.6 g of water is added at which time the temperature is reduced to 0° C. Sodium nitrite (63.4 g, 40 wt %) is slowly added to the slurry while maintaining the solution at 0° C. The diazonium salt solution (281 g) is then filtered and stored at −15° C. until later use.
Quantity
134.2 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step Two
Name
Quantity
106.6 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.[N:13]([O-])=O.[Na+]>O>[Cl-:2].[Cl:2][C:3]1[CH:9]=[CH:8][C:6]([N+:7]#[N:13])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
134.2 g
Type
reactant
Smiles
Cl
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
63.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
106.6 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL three-necked flask fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
is reduced to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the solution at 0° C
FILTRATION
Type
FILTRATION
Details
The diazonium salt solution (281 g) is then filtered
CUSTOM
Type
CUSTOM
Details
stored at −15° C. until later use

Outcomes

Product
Name
Type
Smiles
[Cl-].ClC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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